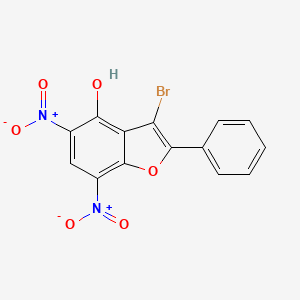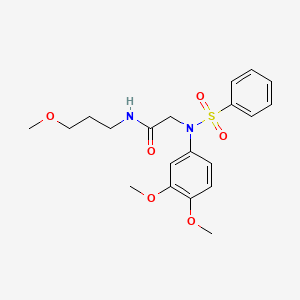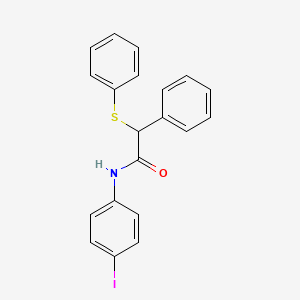
3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol, also known as BDNPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the MAPK/ERK and PI3K/Akt signaling pathways. 3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol has also been shown to induce the generation of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol in lab experiments is its high potency and specificity, which allows for precise targeting of cellular pathways. However, one of the limitations of using 3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as material science and energy storage, and the exploration of its potential as a drug delivery system. Additionally, further studies are needed to fully understand the mechanism of action of 3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol and its potential toxicity.
Synthesis Methods
The synthesis of 3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol involves the reaction of 2-nitrophenol with 3-bromo-4-chlorobenzoyl chloride in the presence of a base, followed by the nitration of the resulting intermediate with a mixture of nitric and sulfuric acids. The final product is obtained by the reduction of the nitro groups with a suitable reducing agent.
Scientific Research Applications
3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth. In agriculture, 3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol has been investigated as a potential herbicide, with studies showing its effectiveness in controlling various weed species. In environmental science, 3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol has been studied for its ability to degrade pollutants in soil and water.
properties
IUPAC Name |
3-bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2O6/c15-11-10-12(18)8(16(19)20)6-9(17(21)22)14(10)23-13(11)7-4-2-1-3-5-7/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRCLZZBSKZNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C(=CC(=C3O2)[N+](=O)[O-])[N+](=O)[O-])O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,7-dinitro-2-phenyl-1-benzofuran-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B4941924.png)
![(4-methoxy-3-biphenylyl)[4-(methylthio)benzyl]amine](/img/structure/B4941925.png)
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)

![3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4941947.png)
![3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine](/img/structure/B4941951.png)

![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4941983.png)
![methyl 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4941989.png)

![N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4942007.png)
![1-[2-(3-fluorophenyl)ethyl]-N-(2-furylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4942012.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene](/img/structure/B4942026.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B4942034.png)